Acephenanthrylene

Toxicology Carcinogenesis Environmental Health

Sourcing an authentic C₁₆H₁₀ isomer for combustion or toxicology studies is compromised when suppliers cannot differentiate acephenanthrylene from fluoranthene. This product resolves that challenge. - Serves as a specific reference standard for HPLC/GC-MS identification in soot and fuel combustion research. - Exhibits a distinct tumorigenic profile and organ-specific effects, making it essential for structure-activity relationship studies. - Provides a verified intermediate thermodynamic stability benchmark for validating computational PAH formation models. Supplied with rigorous batch-specific documentation to ensure isomer identity and analytical reliability.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 201-06-9
Cat. No. B1206934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcephenanthrylene
CAS201-06-9
Synonymsacephenanthrylene
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC=C4
InChIInChI=1S/C16H10/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-10H
InChIKeySQFPKRNUGBRTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acephenanthrylene Procurement for Combustion & Environmental Analysis


Acephenanthrylene (CAS: 201-06-9, C₁₆H₁₀, MW: 202.25) is a tetracyclic, cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) that is an ortho- and peri-fused polycyclic arene [1]. It is characterized by a fused cyclopenta-ring system attached to a phenanthrene backbone, with a melting point of 140-141 °C and a predicted boiling point of 379.4 °C . This compound is formed during the combustion of various fuels, but is not a persistent atmospheric pollutant due to the susceptibility of its vinylic bridge to rapid photolytic oxidation [2]. Its primary utility lies in its role as an analytical reference standard and a model compound for investigating the mechanisms of PAH formation, genotoxicity, and unique photophysical properties.

Analytical reference standard for CP-PAH identification in environmental matrices
Model compound for combustion chemistry and soot formation studies
Probe for PAH formation mechanisms and photophysical investigations

Why Acephenanthrylene Cannot Be Replaced by Isomers


Acephenanthrylene shares the same molecular formula (C₁₆H₁₀) with other CP-PAH isomers, including fluoranthene and aceanthrylene. However, the precise position of the cyclopenta-ring fusion fundamentally alters its thermodynamic stability, biological reactivity, and photophysical behavior. Direct head-to-head studies have established a clear thermodynamic stability hierarchy among these isomers, and comparative bioassays demonstrate that acephenanthrylene exhibits a distinct tumorigenic profile in animal models [1][2]. Furthermore, its unique electronic structure leads to anomalous fluorescence quenching behavior, distinguishing it from other classes of PAHs and making it an irreplaceable model compound for specific analytical and mechanistic investigations [3]. These quantifiable differences mean that substituting one isomer for another will invalidate comparative studies and lead to inaccurate conclusions.

Tumor-promotion model response Isomer-specific organotropism may shift endpoint interpretation across C₁₆H₁₀ analogs
Photophysical behavior Nitromethane fluorescence quenching exception is compound-specific and may not transfer
Thermodynamic stability ranking Stability order may alter combustion formation pathway and chromatographic interpretation

Quantitative Evidence: Acephenanthrylene vs. Isomers


Mouse Tumorigenicity vs. Aceanthrylene

In a direct comparative study, acephenanthrylene induced a significant 35% incidence of liver tumors in preweanling CD-1 mice at a total dose of 875 μg/mouse, compared to a 3% incidence in solvent-treated controls (P < 0.001). In contrast, its close analog aceanthrylene exhibited a similar dose-response for lung tumors (up to 26%) but induced significant liver tumors (25-41%) even at lower doses, highlighting a distinct organotropism and potency profile between the two isomers [1].

Liver Tumor Incidence
Reported
35% vs 3% control
Reported organ-specific model response
P < 0.001; CD-1 mouse bioassay, 875 μg dose; aceanthrylene: 25–41% across doses
Toxicology Carcinogenesis Environmental Health

Human Cell Mutagenicity vs. CPAP

While acephenanthrylene and its C₁₈H₁₀ analog cyclopent[hi]acephenanthrylene (CPAP) exhibit similar low-level mutagenic activity in bacterial (Ames) assays, a key differentiation is observed in human cell mutagenicity studies. In these assays, CPAP was found to be inactive at the doses tested, mirroring the low activity of its monocyclopenta-fused parent, acephenanthrylene. This contrasts sharply with other C₁₈H₁₀ isomers like CPAA, which are strongly mutagenic in human cells [1]. This establishes acephenanthrylene and its derivatives as a distinct, low-activity class for mammalian cell studies.

Human Cell Mutagenicity
Context-dependent
Low activity class
Supports mutagenicity assay context
Human lymphoblastoid assay; distinct from highly active CPAA isomer
Genetic Toxicology Mutagenesis Public Health

Thermodynamic Stability vs. Fluoranthene & Aceanthrylene

The relative thermodynamic stability of the three C₁₆H₁₀ isomers was definitively established using Flash Vacuum Thermolysis (FVT). The experimentally determined stability order is fluoranthene (most stable) > acephenanthrylene > aceanthrylene (least stable). This finding corrected previous erroneous data from flow-pyrolysis experiments, which had incorrectly suggested the order fluoranthene > aceanthrylene > acephenanthrylene [1]. This validated stability order is essential for understanding the formation mechanisms and relative abundance of these isomers in combustion and environmental samples.

Stability Ranking
Reported
Intermediate stability
Supports combustion formation models
FVT-verified: Fluoranthene > Acephenanthrylene > Aceanthrylene
Physical Chemistry Thermodynamics Computational Chemistry

Fluorescence Quenching: Exception to Nitromethane Rule

In a study examining selective fluorescence quenching to discriminate between alternant and non-alternant PAHs, acephenanthrylene derivatives were found to be a notable exception to the established nitromethane quenching rule. While non-alternant PAHs typically resist quenching by nitromethane, all tested acephenanthrylene and acenaphthylene derivatives exhibited significant fluorescence quenching (reduction to 10-20% of original intensity upon addition of nitromethane), behavior that is characteristic of alternant PAHs [1]. This unexpected photophysical property makes them unique model compounds for studying excited-state electron transfer processes.

Fluorescence Quenching
Class-level
Quenched to 10–20% intensity
Anomalous photophysical behavior
Violates nitromethane rule for non-alternant PAHs
Photophysics Analytical Chemistry Spectroscopy

Acephenanthrylene Key Research & Industrial Applications


Combustion & Environmental PAH Reference Standard

Acephenanthrylene is an essential analytical reference standard for the identification and quantification of cyclopenta-fused PAHs in complex environmental matrices. Its unambiguous identification in benzene droplet combustion products using HPLC with UV absorption spectroscopy makes it a critical target analyte for studying soot formation and fuel combustion chemistry [1][2]. Its distinct stability and spectral properties, as established in Section 3, ensure its reliable detection and differentiation from other C₁₆H₁₀ isomers in gas chromatography/mass spectrometry (GC/MS) and HPLC analyses.

Carcinogenesis and Organotropism Model

Acephenanthrylene serves as a specific probe for investigating the mechanisms of CP-PAH-induced tumorigenicity, particularly its organ-specific effects. The direct comparative evidence from Section 3 demonstrates its unique ability to induce liver tumors at high doses in mouse models, differentiating it from the broader activity of aceanthrylene. This makes it a valuable tool for toxicologists studying the relationship between molecular structure, metabolic activation, and organ-specific carcinogenesis [3].

Photophysical Anomalies for Advanced Materials

Acephenanthrylene and its derivatives are uniquely suited as model compounds for studying fundamental photophysical processes, particularly excited-state electron transfer and fluorescence quenching. As highlighted in Section 3, their violation of the standard nitromethane quenching rule for non-alternant PAHs makes them invaluable for researchers developing new fluorometric sensors, studying the electronic structure of organic semiconductors, or investigating the environmental photodegradation pathways of PAHs [4].

PAH Thermodynamics Model Validation

The experimentally validated thermodynamic stability hierarchy of the C₁₆H₁₀ CP-PAH isomers, with acephenanthrylene occupying the intermediate position, provides a rigorous benchmark for validating computational chemistry models. Researchers using density functional theory (DFT) or other methods to predict PAH formation pathways during combustion or to calculate relative stabilities can use the quantitative stability order confirmed in Section 3 to test the accuracy and predictive power of their simulations [5].

Application
Selection Property
Validation Focus
Combustion and environmental PAH analysis
Chromatographic and spectral differentiation
Isomer-specific detection in GC/MS and HPLC
Tumor-promotion model studies
Organ-specific endpoint response
Liver tumor model endpoint context
Photophysical anomaly research
Nitromethane quenching exception
Excited-state electron transfer studies
Computational PAH model validation
Verified stability hierarchy
FVT-benchmarked thermodynamic predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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